1,3,7-Trimethyluric Acid-d9

説明

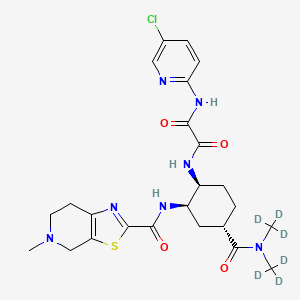

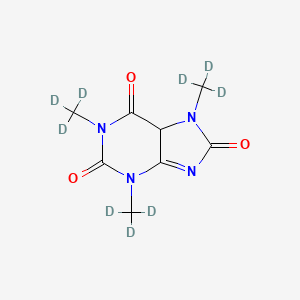

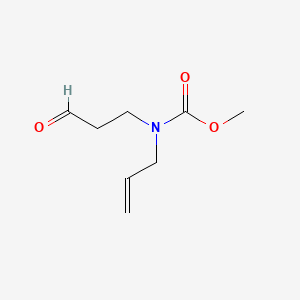

1,3,7-Trimethyluric Acid-d9 is a derivative of uric acid and a metabolite of caffeine . It is intended for use as an internal standard for the quantification of 1,3,7-trimethyluric acid by GC- or LC-MS .

Molecular Structure Analysis

The molecular formula of 1,3,7-Trimethyluric Acid-d9 is C8HD9N4O3 . The average mass is 219.2 Da . The structure includes 7 hydrogen bond acceptors and 1 hydrogen bond donor .Physical And Chemical Properties Analysis

1,3,7-Trimethyluric Acid-d9 is a crystalline solid . It has a solubility of 10 mg/ml in DMF and DMSO, 1 mg/ml in ethanol and PBS (pH 7.2) . The λmax is 236, 290 nm .科学的研究の応用

Application in Electrochemical Studies

Scientific Field

Summary of the Application

1,3,7-Trimethyluric Acid-d9 has been used in electrochemical studies. It’s particularly useful in studying the electrochemical oxidation of 1,3,7-trimethyluric acid .

Methods of Application

The electrochemical oxidation of 1,3,7-trimethyluric acid has been studied in phosphate buffers in the pH range 2.1—10.2 at solid electrodes. In cyclic voltammetry, a single, well-defined, pH-dependent oxidation peak was obtained at all of the three electrodes used .

Results or Outcomes

The nature of the electrode reaction was established as EC, in which a charge transfer is followed by competitive chemical reactions. The formation of the same UV-absorbing intermediate and products and identical rate constants for the decay of the UV-absorbing intermediate indicated that the electrochemical oxidation of 1,3,7-trimethyluric acid proceeds by an identical mechanism at PGE, GCE, and Pt .

Application as an Internal Standard

Scientific Field

Summary of the Application

1,3,7-Trimethyluric Acid-d9 is intended for use as an internal standard for the quantification of 1,3,7-trimethyluric acid by GC- or LC-MS .

Methods of Application

It is used in mass spectrometry for the quantification of 1,3,7-trimethyluric acid .

Results or Outcomes

As an internal standard, it helps in achieving accurate and reliable results in the quantification of 1,3,7-trimethyluric acid .

Safety And Hazards

This product is not for human or veterinary use . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

特性

IUPAC Name |

1,3,7-tris(trideuteriomethyl)-5H-purine-2,6,8-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O3/c1-10-4-5(9-7(10)14)11(2)8(15)12(3)6(4)13/h4H,1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMPZJVFJRYVRJD-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2C(=NC1=O)N(C(=O)N(C2=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2C(=NC1=O)N(C(=O)N(C2=O)C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,7-tris(trideuteriomethyl)-5H-purine-2,6,8-trione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Dichloro-6-[(4,6-dichlorohexyl)sulfanyl]hexane](/img/structure/B570398.png)

![Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester, (R)- (9CI)](/img/no-structure.png)